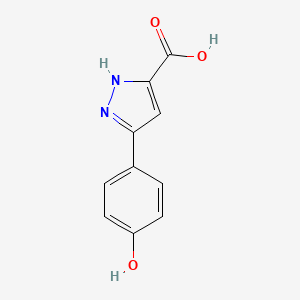

3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-7-3-1-6(2-4-7)8-5-9(10(14)15)12-11-8/h1-5,13H,(H,11,12)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAYDMJNTBGROTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093649-88-7 | |

| Record name | 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis is approached through a robust and efficient Claisen-Knorr condensation reaction, followed by ester hydrolysis. This guide delves into the mechanistic underpinnings of the synthetic strategy, offering insights into the rationale behind the selection of reagents and reaction conditions. Furthermore, a detailed protocol for the multi-technique characterization of the target molecule is presented, encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. The interpretation of the spectral data is discussed at length to provide a framework for the unambiguous structural elucidation and purity assessment of this compound. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel pyrazole-based compounds.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural features, including the presence of two adjacent nitrogen atoms, allow for a variety of intermolecular interactions with biological targets. This has led to the development of pyrazole-containing drugs with a wide range of therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific substitution pattern of the pyrazole ring plays a crucial role in modulating the pharmacological activity of these compounds. The title compound, this compound, incorporates a phenolic moiety and a carboxylic acid group, both of which can participate in hydrogen bonding and other interactions, making it a promising building block for the development of novel therapeutic agents.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process:

-

Claisen-Knorr Pyrazole Synthesis: This step involves the condensation of a β-dicarbonyl compound with a hydrazine derivative to form the pyrazole ring.

-

Ester Hydrolysis: The resulting pyrazole ester is then hydrolyzed to yield the final carboxylic acid.

This approach is favored for its reliability, relatively high yields, and the ready availability of the starting materials.

Step 1: Synthesis of Ethyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate

The formation of the pyrazole ring is accomplished via a "one-pot" Claisen-Knorr condensation reaction. This reaction sequence begins with a Claisen condensation between 4'-hydroxyacetophenone and diethyl oxalate to form the intermediate ethyl 2,4-dioxo-4-(4-hydroxyphenyl)butanoate. This β-diketone is then reacted in situ with hydrazine hydrate, which undergoes a cyclization and dehydration cascade to afford the desired ethyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate.

Causality of Experimental Choices:

-

Base: Sodium ethoxide is a commonly used base for Claisen condensations, as it is sufficiently strong to deprotonate the α-carbon of the acetophenone, initiating the reaction with diethyl oxalate.

-

Solvent: Anhydrous ethanol is a suitable solvent as it is compatible with the sodium ethoxide base and effectively dissolves the reactants.

-

In situ reaction: The intermediate β-diketone is often not isolated as it can be unstable. Reacting it directly with hydrazine hydrate in the same pot improves the overall efficiency of the process.

-

Acidic work-up: The reaction mixture is acidified during work-up to neutralize the excess base and precipitate the product.

Diagram 1: Synthetic pathway for ethyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate.

Step 2: Hydrolysis of Ethyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by heating the ester in the presence of a base, such as sodium hydroxide, followed by acidification.

Causality of Experimental Choices:

-

Base-catalyzed hydrolysis: Saponification using a strong base like NaOH is a standard and effective method for hydrolyzing esters.

-

Heating: The reaction is often heated to increase the rate of hydrolysis.

-

Acidification: After the hydrolysis is complete, the reaction mixture is acidified to protonate the carboxylate salt and precipitate the final carboxylic acid product.

Diagram 2: Hydrolysis of the pyrazole ester to the final carboxylic acid.

Experimental Protocols

Synthesis of Ethyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, 4'-hydroxyacetophenone is added portion-wise with stirring.

-

Diethyl oxalate is then added dropwise to the reaction mixture at room temperature.

-

The mixture is stirred at room temperature for several hours and then refluxed until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, hydrazine hydrate is added slowly.

-

The reaction mixture is then heated at reflux for an extended period.

-

The solvent is removed under reduced pressure, and the residue is dissolved in water.

-

The aqueous solution is acidified with dilute hydrochloric acid to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of this compound

-

Ethyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate is suspended in an aqueous solution of sodium hydroxide.

-

The mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC).

-

The reaction mixture is cooled to room temperature and filtered to remove any insoluble impurities.

-

The filtrate is then acidified with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the product.

-

The white solid is collected by filtration, washed thoroughly with cold water, and dried under vacuum.

Characterization of this compound

A combination of spectroscopic techniques is employed to confirm the structure and assess the purity of the synthesized this compound.

Diagram 3: Workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-hydroxyphenyl group, the pyrazole ring proton, and the exchangeable protons of the hydroxyl and carboxylic acid groups. The aromatic protons will likely appear as two doublets in the downfield region (around 6.8-7.7 ppm). The pyrazole C4-H proton should appear as a singlet in the aromatic region. The phenolic OH and carboxylic acid OH protons will appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Distinct signals are expected for the carbonyl carbon of the carboxylic acid (typically in the range of 160-170 ppm), the carbons of the pyrazole ring, and the carbons of the 4-hydroxyphenyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₀H₈N₂O₃), the expected molecular weight is approximately 204.18 g/mol . In electrospray ionization (ESI) mass spectrometry, the molecular ion peak [M+H]⁺ or [M-H]⁻ would be observed at m/z 205 or 203, respectively. The fragmentation pattern can provide further structural confirmation, with expected losses of H₂O, CO, and CO₂.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for:

-

O-H stretching: A broad band in the region of 2500-3300 cm⁻¹ for the carboxylic acid O-H, and another broad band around 3200-3600 cm⁻¹ for the phenolic O-H.

-

N-H stretching: A medium to weak band around 3100-3500 cm⁻¹.

-

C=O stretching: A strong absorption band around 1680-1710 cm⁻¹ for the carboxylic acid carbonyl group.

-

C=N and C=C stretching: Bands in the region of 1450-1650 cm⁻¹ corresponding to the pyrazole and aromatic rings.

-

C-O stretching: A band in the region of 1200-1300 cm⁻¹ for the phenolic C-O bond.

Data Summary

| Parameter | Expected Value/Observation |

| Molecular Formula | C₁₀H₈N₂O₃ |

| Molecular Weight | 204.18 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (DMSO-d₆, δ ppm) | ~13.0 (br s, 1H, COOH), ~9.8 (br s, 1H, OH), ~7.6 (d, 2H, Ar-H), ~7.2 (s, 1H, pyrazole-H), ~6.8 (d, 2H, Ar-H) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~162 (C=O), ~158 (Ar-C-OH), ~145 (pyrazole C3), ~140 (pyrazole C5), ~128 (Ar-CH), ~122 (Ar-C), ~116 (Ar-CH), ~105 (pyrazole C4) |

| Mass Spectrum (ESI) | [M-H]⁻ at m/z 203 |

| FT-IR (ATR, cm⁻¹) | ~3200-2500 (br, O-H), ~1700 (s, C=O), ~1600-1450 (m, C=C, C=N) |

Note: The NMR chemical shifts are estimations based on data for structurally similar compounds and may vary depending on the experimental conditions.

Conclusion

This technical guide has outlined a reliable and well-established method for the synthesis of this compound. The detailed explanation of the synthetic strategy and the comprehensive characterization protocol provide a solid foundation for researchers working with this important class of compounds. The provided spectral data and their interpretation serve as a valuable reference for the structural verification and quality control of the synthesized molecule. The insights into the causality of experimental choices are intended to empower scientists to adapt and optimize these procedures for their specific research needs.

References

- Faria, J. V., et al. (2017).

- Elguero, J. (1996). Pyrazoles and their Benzo Derivatives.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Designing, synthesis and bioactivities of 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides. (2017). National Institutes of Health. [Link]

An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Derivatives

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates.[1][2] Its remarkable versatility and broad spectrum of pharmacological activities—including anti-inflammatory, anticancer, and antimicrobial properties—make it a "privileged scaffold" in drug discovery.[3][4][5][6] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis of novel pyrazole derivatives. We will move from foundational synthetic strategies to advanced, state-of-the-art methodologies, explaining the causal logic behind experimental choices. This document is designed to be a practical and authoritative resource, complete with detailed experimental protocols, comparative data, and a forward-looking perspective on the field.

The Enduring Significance of the Pyrazole Scaffold in Medicinal Chemistry

First synthesized by Ludwig Knorr in 1883, the pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[3][7] This unique arrangement confers a combination of chemical properties that are highly advantageous for drug design. The pyrazole ring can act as a versatile bioisostere, replacing phenyl or other heterocyclic rings to enhance potency and modulate physicochemical properties like solubility and metabolic stability.[8][9] Its nitrogen atoms can serve as both hydrogen bond donors (N-1) and acceptors (N-2), enabling critical interactions with biological targets such as enzymes and receptors.[8][10]

This structural utility is evidenced by the diversity of pyrazole-containing drugs on the market, including the anti-inflammatory agent Celecoxib, the anticancer drug Crizotinib, and the anti-obesity medication Rimonabant.[5][6][11] The continued exploration of pyrazole derivatives as inhibitors of targets like EGFR, CDKs, and tubulin underscores the scaffold's central role in developing next-generation therapeutics.[4][11][12]

Foundational Synthetic Strategies for the Pyrazole Core

The construction of the pyrazole ring is primarily achieved through several robust and well-established synthetic routes. The choice of method is dictated by the desired substitution pattern, the availability of starting materials, and the need to control regioselectivity.

The Knorr Pyrazole Synthesis: Condensation of 1,3-Dicarbonyls

The most traditional and straightforward method for synthesizing polysubstituted pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[13][14] This reaction, first reported by Knorr, proceeds under acidic or sometimes neutral conditions.

Causality Behind the Method: The mechanism hinges on the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the dicarbonyl carbons. The reaction typically begins with the formation of a hydrazone or enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[15] A critical consideration in this synthesis, especially with unsymmetrical dicarbonyls and substituted hydrazines, is the potential for forming a mixture of two regioisomers.[3][13] The reaction's regioselectivity is influenced by the steric and electronic properties of the substituents and the reaction conditions.

Caption: The Knorr Pyrazole Synthesis Pathway.

Synthesis from α,β-Unsaturated Carbonyls

Another classical approach involves the reaction of α,β-unsaturated ketones or aldehydes (chalcones) with hydrazines.[10][13] This reaction first proceeds via a Michael addition to form a pyrazoline intermediate, which is a non-aromatic, five-membered ring. The pyrazoline is then oxidized to the corresponding aromatic pyrazole.[5]

Causality Behind the Method: The choice of oxidant is crucial for the success of the second step. Common oxidants include iodine, bromine, or simply heating in a high-boiling solvent like DMSO under an oxygen atmosphere.[5][16] This method provides access to pyrazoles that may be difficult to obtain from 1,3-dicarbonyl precursors.

[3+2] Dipolar Cycloaddition Reactions

A powerful and versatile strategy for pyrazole synthesis is the [3+2] cycloaddition (or Huisgen cyclization) of a 1,3-dipole with a dipolarophile.[17] For pyrazoles, this typically involves the reaction of a diazo compound (as the 1,3-dipole) with an alkyne (as the dipolarophile).[18][19]

Causality Behind the Method: This approach offers excellent control over regioselectivity, which is a significant advantage over classical condensation methods. The reaction can often be performed under mild, catalyst-free conditions simply by heating, aligning with the principles of green chemistry.[18] The use of alkyne surrogates, such as substituted bromoalkenes, can further expand the scope of this reaction, allowing for the synthesis of complex, polysubstituted pyrazoles.[17]

Modern Methodologies in Pyrazole Synthesis

Recent advancements have focused on improving the efficiency, atom economy, and environmental footprint of pyrazole synthesis. These modern techniques offer significant advantages for constructing diverse chemical libraries for drug screening.

Multicomponent Reactions (MCRs)

MCRs involve the one-pot reaction of three or more starting materials to form a product that incorporates substantial parts of all reactants.[20] This strategy is exceptionally efficient, reducing the number of synthetic steps, purification processes, and waste generation.[21] Numerous MCRs have been developed for pyrazole synthesis, often combining elements of the Knorr synthesis with other transformations in a single pot.[22][23][24]

Caption: General workflow for a three-component pyrazole synthesis.

Advanced Catalysis and Enabling Technologies

The use of novel catalysts has revolutionized pyrazole synthesis. For example, nano-ZnO has been employed as a highly efficient and environmentally friendly catalyst for Knorr-type condensations, leading to excellent yields in short reaction times.[3][13] Transition metals like copper, silver, and ruthenium also catalyze various cycloaddition and C-H functionalization reactions to produce highly substituted pyrazoles.[16][25]

Furthermore, enabling technologies such as microwave irradiation and ultrasound have been shown to dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles under solvent-free or reduced-solvent conditions.[1]

Comparative Analysis of Key Synthetic Methods

The selection of a synthetic strategy is a critical decision in any research program. The table below summarizes the core attributes of the primary methods discussed.

| Method | Typical Substrates | Key Advantages | Common Challenges | Typical Yields |

| Knorr Synthesis | 1,3-Diketones, β-Ketoesters + Hydrazines | Simple, rapid, widely applicable.[13] | Potential for regioisomer mixtures with unsymmetrical substrates.[3] | 70-95%[3] |

| From α,β-Unsaturated Carbonyls | Chalcones, Enones + Hydrazines | Access to different substitution patterns; readily available starting materials. | Requires a separate oxidation step; pyrazoline intermediate may be unstable. | 60-88%[5][13] |

| [3+2] Cycloaddition | Alkynes + Diazo Compounds/Nitrile Imines | Excellent regioselectivity, mild conditions, can be catalyst-free.[17][18] | Availability and stability of some 1,3-dipole precursors (e.g., diazo compounds). | 60-98%[3] |

| Multicomponent Reactions (MCRs) | Aldehydes, Ketones, Malononitrile, Hydrazines, etc. | High efficiency, atom economy, operational simplicity, rapid library generation.[20][21] | Optimization can be complex; mechanism may be difficult to elucidate. | 75-95%[26] |

Self-Validating Experimental Protocols

The following protocols are presented as self-validating systems, incorporating purification and characterization steps essential for confirming the identity and purity of the synthesized derivatives.

Protocol 1: Knorr Synthesis of 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole

This protocol is adapted from methodologies that utilize 1,3-diketones for the synthesis of trifluoromethyl-substituted pyrazoles, which are of significant interest in medicinal chemistry.[3]

-

Materials:

-

1-Phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 eq)

-

Phenylhydrazine (1.1 eq)

-

Glacial Acetic Acid (as solvent)

-

Ethanol

-

Deionized Water

-

-

Procedure:

-

To a round-bottom flask, add 1-phenyl-4,4,4-trifluorobutane-1,3-dione (e.g., 2.16 g, 10 mmol).

-

Add glacial acetic acid (20 mL) and stir until the diketone is fully dissolved.

-

Add phenylhydrazine (e.g., 1.19 g, 11 mmol) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux (approx. 118 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

-

-

Work-up and Purification:

-

After the reaction is complete (disappearance of starting material by TLC), allow the mixture to cool to room temperature.

-

Pour the reaction mixture slowly into a beaker containing ice-cold water (100 mL) with stirring. A precipitate should form.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude solid from hot ethanol to yield the pure product as crystalline solid.

-

-

Characterization (Validation):

-

Melting Point: Compare with literature values.

-

¹H NMR & ¹³C NMR: Confirm the chemical structure, checking for the characteristic shifts of the pyrazole ring and substituents.

-

Mass Spectrometry (MS): Verify the molecular weight of the final compound.

-

Protocol 2: Three-Component Synthesis of a Highly Substituted Pyrazole

This protocol is based on modern MCR strategies that efficiently generate molecular diversity.[20][23]

-

Materials:

-

Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)

-

Malononitrile (1.0 eq)

-

Hydrazine Hydrate (1.1 eq)

-

Ethanol (as solvent)

-

Piperidine (catalytic amount)

-

-

Procedure:

-

In a 50 mL round-bottom flask, dissolve the aromatic aldehyde (10 mmol) and malononitrile (10 mmol) in ethanol (20 mL).

-

Add a catalytic amount of piperidine (2-3 drops) and stir the mixture at room temperature for 30 minutes. A Knoevenagel condensation intermediate will form.

-

To this mixture, add hydrazine hydrate (11 mmol) and heat the reaction to reflux (approx. 78 °C) for 3-5 hours. Monitor by TLC.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath. A solid product will precipitate.

-

Collect the precipitate by vacuum filtration. Wash the solid with cold ethanol.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate if necessary.

-

-

Characterization (Validation):

-

FT-IR: Identify characteristic functional group peaks (e.g., -NH, -C≡N).

-

¹H NMR & ¹³C NMR: Elucidate the final structure and confirm regiochemistry.

-

High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass and elemental composition.

-

Application Focus: Pyrazoles in Anticancer Drug Discovery

The synthetic methodologies described are directly applicable to the discovery of novel anticancer agents. Structure-activity relationship (SAR) studies have shown that specific substitutions on the pyrazole ring can dramatically enhance potency and selectivity for various cancer targets.[4][27]

-

Tubulin Inhibitors: Pyrazole derivatives have been designed to inhibit tubulin polymerization, a validated anticancer strategy. The synthesis of libraries of substituted pyrazoles allows for the exploration of substituents that best fit into the colchicine-binding site of tubulin.[4][11]

-

Kinase Inhibitors (EGFR, CDK, BTK): The pyrazole scaffold is a common feature in many kinase inhibitors.[12] Synthetic strategies that allow for precise C-H functionalization or the introduction of diverse groups at the N-1, C-3, C-4, and C-5 positions are critical for tuning kinase selectivity and overcoming drug resistance.[28]

Sources

- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrevlett.com [chemrevlett.com]

- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. img01.pharmablock.com [img01.pharmablock.com]

- 10. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jk-sci.com [jk-sci.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Pyrazole synthesis [organic-chemistry.org]

- 17. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. ccspublishing.org.cn [ccspublishing.org.cn]

- 20. mdpi.com [mdpi.com]

- 21. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 24. Recent advances in the multicomponent synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 26. researchgate.net [researchgate.net]

- 27. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

Chemical properties of 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid

An In-Depth Technical Guide to the Chemical Properties of 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic Acid

Introduction

This compound is a heterocyclic organic compound featuring a pyrazole core substituted with a hydroxyphenyl group and a carboxylic acid. The pyrazole motif is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically approved drugs and biologically active molecules.[1][2] This five-membered aromatic ring system, with its two adjacent nitrogen atoms, serves as a versatile scaffold that can be readily functionalized to modulate pharmacological activity. This guide provides a comprehensive technical overview of the chemical properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this molecule in their discovery pipelines.

Core Physicochemical and Structural Properties

The fundamental characteristics of a molecule dictate its behavior in both chemical and biological systems. Understanding these properties is the first step in rational drug design and development.

The structure of this compound incorporates three key functional groups that define its chemical personality: the acidic carboxylic acid, the weakly acidic phenol, and the pyrazole ring with its N-H proton. This combination suggests a molecule with a good balance of hydrogen bond donors and acceptors, and pH-dependent solubility. Solubility is expected to be low in neutral water but will increase significantly in basic solutions as the carboxylic acid and phenolic hydroxyl groups are deprotonated.

| Property | Value | Source |

| CAS Number | 1093649-88-7 | [3][4] |

| Molecular Formula | C₁₀H₈N₂O₃ | [3] |

| Molecular Weight | 204.18 g/mol | [3] |

| Physical Form | Solid | [3] |

| Synonyms | 5-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid | [3][5] |

Synthetic Strategies: The Knorr Pyrazole Synthesis

The construction of the pyrazole ring is a well-established field of organic chemistry. The most robust and widely adopted method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7] This reaction is highly efficient due to the formation of a stable, aromatic pyrazole ring as the thermodynamic product.

For the target molecule, a logical 1,3-dicarbonyl precursor is an ester of 4-(4-hydroxyphenyl)-2,4-dioxobutanoic acid. The reaction proceeds via initial formation of a hydrazone at one carbonyl, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole.

Exemplary Laboratory Protocol

This protocol is a self-validating system; progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity confirmed via spectroscopic methods.

-

Pyrazole Ring Formation:

-

To a solution of ethyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate (1.0 eq) in absolute ethanol, add hydrazine hydrate (1.1 eq).

-

Add a catalytic amount of glacial acetic acid (3-5 drops).

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the disappearance of the starting material by TLC.

-

Upon completion, cool the reaction mixture to room temperature and reduce the solvent under vacuum. The resulting residue contains the ethyl ester intermediate.

-

-

Ester Hydrolysis:

-

Dissolve the crude residue in a mixture of ethanol and 2M aqueous sodium hydroxide (NaOH).

-

Heat the solution to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

-

Cool the reaction mixture in an ice bath and acidify to pH ~2-3 with 2M hydrochloric acid (HCl).

-

The target carboxylic acid will precipitate as a solid.

-

-

Purification:

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for further purification if necessary.

-

Spectroscopic Characterization

Unambiguous structural confirmation is critical. The combination of NMR, IR, and Mass Spectrometry provides a detailed picture of the molecule's atomic connectivity and functional groups.[8]

| Technique | Functional Group | Expected Observation | Rationale |

| ¹H NMR | Carboxylic Acid (-COOH) | ~12-13 ppm (broad singlet) | The acidic proton is highly deshielded and readily exchanges.[9] |

| Phenol (-OH) | ~9-10 ppm (broad singlet) | The phenolic proton is less acidic than the carboxyl proton but still deshielded. | |

| Pyrazole N-H | ~13-14 ppm (very broad) | Can be difficult to observe; often exchanges with the COOH proton. | |

| Aromatic (Phenyl H) | ~7.0-7.8 ppm (two doublets, AA'BB' system) | Protons on the phenyl ring split each other. | |

| Aromatic (Pyrazole H) | ~6.8-7.2 ppm (singlet) | The single proton on the pyrazole ring appears as a singlet. | |

| ¹³C NMR | Carboxyl Carbon (-C OOH) | ~160-170 ppm | The carbonyl carbon of a carboxylic acid is significantly downfield. |

| Pyrazole & Phenyl Carbons | ~110-150 ppm | Aromatic carbons appear in this characteristic region. The carbon attached to the phenol (C-OH) will be the most downfield in the phenyl ring. | |

| FT-IR | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (very broad) | Characteristic broad absorption due to hydrogen bonding.[10] |

| O-H Stretch (Phenol) | 3200-3600 cm⁻¹ (broad) | Overlaps with the carboxylic acid O-H band. | |

| C=O Stretch (Carboxylic Acid) | 1680-1720 cm⁻¹ (strong, sharp) | A strong indicator of the carboxylic acid functional group. | |

| C=C & C=N Stretches | 1450-1620 cm⁻¹ | Aromatic ring vibrations from both the pyrazole and phenyl moieties. | |

| Mass Spec | Molecular Ion (M+) | m/z = 204.05 | For C₁₀H₈N₂O₃, the exact mass provides confirmation of the elemental composition. |

Chemical Reactivity and Stability

The molecule's utility as a scaffold in drug discovery stems from its multiple reactive sites, which allow for the systematic synthesis of derivatives for structure-activity relationship (SAR) studies.

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 3. This compound [cymitquimica.com]

- 4. 1093649-88-7|this compound|BLD Pharm [bldpharm.com]

- 5. This compound [cymitquimica.com]

- 6. youtube.com [youtube.com]

- 7. jk-sci.com [jk-sci.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. m.youtube.com [m.youtube.com]

Spectroscopic analysis (NMR, IR, Mass Spec) of pyrazole carboxylic acids

An In-depth Technical Guide to the Spectroscopic Analysis of Pyrazole Carboxylic Acids

Introduction: The Significance of Pyrazole Carboxylic Acids

Pyrazole carboxylic acids represent a cornerstone class of heterocyclic compounds, integral to the fields of medicinal chemistry, agrochemicals, and materials science.[1] Their rigid, planar structure, combined with the versatile chemistry of the carboxylic acid group, makes them privileged scaffolds for designing molecules with specific biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Accurate structural elucidation is paramount for understanding structure-activity relationships (SAR) and ensuring the identity and purity of these vital compounds. This guide provides a comprehensive, field-proven approach to the spectroscopic characterization of pyrazole carboxylic acids using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Logical Workflow for Spectroscopic Analysis

A systematic approach ensures that data from each technique is used synergistically to build a complete structural picture. The following workflow represents a validated methodology for the unambiguous characterization of a newly synthesized pyrazole carboxylic acid derivative.

Caption: A logical workflow for the comprehensive spectroscopic analysis of pyrazole carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular skeleton. For pyrazole carboxylic acids, both ¹H and ¹³C NMR provide critical, complementary information.

Expertise & Causality: The Choice of Solvent

The choice of NMR solvent is a critical experimental parameter. While CDCl₃ is common, its utility for pyrazole carboxylic acids can be limited. The acidic carboxylic acid proton and the N-H proton (on an unsubstituted pyrazole ring) are labile and may exchange with trace amounts of water, leading to broad or unobservable signals.

Trustworthiness through Protocol: Using deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred method. DMSO-d₆ is a hydrogen bond acceptor, which slows down the exchange rate of labile protons, resulting in sharper, more easily identifiable signals for both the -COOH and N-H protons, often appearing at very high chemical shifts (>10 ppm).[3]

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their connectivity (multiplicity).

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet in the range of 11.0-13.0 ppm . Its broadness is a result of hydrogen bonding and chemical exchange.

-

Pyrazole N-H Proton: For pyrazoles unsubstituted at the N1 position, the N-H proton is also significantly deshielded and appears as a very broad signal, often above 12.0 ppm . Its presence is a key structural indicator.

-

Pyrazole Ring Protons (H-3, H-4, H-5): The chemical shifts of these aromatic protons are highly dependent on the substitution pattern. In a simple pyrazole system, H-3 and H-5 are adjacent to the nitrogen atoms and are more deshielded than H-4.[4]

-

Substituent Protons: Protons on alkyl or aryl groups attached to the ring will appear in their characteristic regions. For example, a methyl group on the ring will typically be a singlet around 2.2-2.7 ppm.[5]

Data Presentation: ¹H NMR Chemical Shifts

| Proton Type | Typical Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity (Typical) | Notes |

| Carboxylic Acid (-H ) | 11.0 - 13.0 | Broad Singlet | Exchangeable with D₂O. Position is concentration-dependent. |

| Pyrazole N-H | > 12.0 | Very Broad Singlet | Exchangeable with D₂O. Only present if N1 is unsubstituted. |

| Pyrazole H-3 / H-5 | 7.5 - 8.5 | Doublet or Singlet | Deshielded due to proximity to nitrogen atoms. |

| Pyrazole H-4 | 6.0 - 7.0 | Triplet or Singlet | More shielded than H-3/H-5. |

| Phenyl group (if present) | 7.2 - 7.8 | Multiplet | Chemical shifts depend on substitution on the phenyl ring.[5] |

| Methyl group on ring | 2.2 - 2.7 | Singlet | Provides evidence for the position of alkyl substitution.[5] |

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

¹³C NMR spectroscopy complements the ¹H NMR data by defining the carbon framework of the molecule, including quaternary carbons which are invisible in ¹H NMR.

-

Carboxyl Carbon (-C OOH): This carbon is highly deshielded and appears in the range of 160-175 ppm .[6] Its presence is a definitive marker for the carboxylic acid group.

-

Pyrazole Ring Carbons (C-3, C-4, C-5): The chemical shifts are sensitive to the electronic environment.

-

C-3/C-5: These carbons, bonded to nitrogen, are typically found between 130-155 ppm .

-

C-4: This carbon is generally more shielded, appearing between 100-120 ppm .

-

Data Presentation: ¹³C NMR Chemical Shifts

| Carbon Type | Typical Chemical Shift (δ, ppm) in DMSO-d₆ | Notes |

| Carboxyl (-C OOH) | 160 - 175 | Quaternary carbon, often of lower intensity. Confirms the carboxylic acid moiety.[6] |

| Pyrazole C-3 / C-5 | 130 - 155 | Deshielded due to attachment to electronegative nitrogen.[7] |

| Pyrazole C-4 | 100 - 120 | Generally the most upfield of the pyrazole ring carbons.[7] |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the pyrazole carboxylic acid derivative in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[3]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: -2 to 16 ppm.

-

To confirm exchangeable protons (-COOH, N-H), add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals for these protons will disappear.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

A relaxation delay of 2-5 seconds is recommended to ensure quantitative detection of quaternary carbons.[5]

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).[5] Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.5 ppm for ¹³C).[3]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups, which is particularly useful for monitoring reaction progress and verifying the final product. The spectrum of a pyrazole carboxylic acid is dominated by the characteristic vibrations of the carboxyl group.

-

O-H Stretch (Carboxylic Acid): This is one of the most recognizable bands in IR spectroscopy. It appears as a very broad and strong absorption in the region of 2500-3300 cm⁻¹ .[8][9] The extreme broadness is due to the strong hydrogen bonding in the carboxylic acid dimer.[10] This band often overlaps with C-H stretching frequencies.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band appears between 1690-1750 cm⁻¹ .[5][8] Its exact position can indicate conjugation; if the carboxylic acid is conjugated with the pyrazole ring, the peak will shift to a lower wavenumber (closer to 1690 cm⁻¹).[10]

-

C-O Stretch & O-H Bend: The C-O stretch appears as a medium-to-strong band between 1210-1320 cm⁻¹ .[8][10] An out-of-plane O-H bend can also be seen as a broad band around 900-960 cm⁻¹ .[10]

-

N-H Stretch: For pyrazoles with an N-H bond, a broad band is observed between 3100-3500 cm⁻¹ , indicating hydrogen bonding.[5]

-

Pyrazole Ring Vibrations: The C=C and C=N stretching vibrations of the aromatic ring typically appear as a series of bands in the 1400-1600 cm⁻¹ region.

Data Presentation: Characteristic IR Absorption Bands

| Functional Group | Absorption Range (cm⁻¹) | Intensity & Shape | Notes |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad | Overlaps with C-H stretches. Hallmark of a carboxylic acid.[11] |

| C-H Stretch (Aromatic/Alkyl) | 2850 - 3100 | Medium, Sharp | Appear as sharp peaks on top of the broad O-H band. |

| C=O Stretch (Carbonyl) | 1690 - 1750 | Strong, Sharp | Position is sensitive to conjugation.[5][9] |

| C=N / C=C Stretch (Pyrazole Ring) | 1400 - 1600 | Medium to Weak | Confirms the presence of the heterocyclic aromatic ring. |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Medium to Strong | Coupled with O-H in-plane bending.[8] |

| O-H Bend (Out-of-plane) | 900 - 960 | Medium, Broad | Another characteristic, though less intense, band for the dimer.[10] |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount (1-2 mg) of the solid pyrazole carboxylic acid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background by the instrument software.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can confirm the elemental composition.

Ionization Techniques

For pyrazole carboxylic acids, Electrospray Ionization (ESI) is often the method of choice. It is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode, with minimal fragmentation. Electron Ionization (EI) is a higher-energy technique that provides more extensive fragmentation, which can be useful for detailed structural analysis.

Characteristic Fragmentation Patterns

The fragmentation of pyrazole carboxylic acids under EI or Collision-Induced Dissociation (CID) in MS/MS experiments follows predictable pathways based on the stability of the resulting ions and neutral losses.

Caption: Common fragmentation pathways for pyrazole carboxylic acids in mass spectrometry.

-

Molecular Ion (M⁺˙ or [M+H]⁺/[M-H]⁻): The highest m/z value peak (excluding isotopic peaks) corresponding to the intact molecule. Its accurate mass from HRMS should match the calculated elemental formula.

-

Loss of •OH (M-17): Cleavage of the C-OH bond results in the loss of a hydroxyl radical, a common fragmentation for carboxylic acids.[12]

-

Loss of H₂O (M-18): Dehydration can occur, particularly if there is an adjacent proton that can be abstracted.

-

Loss of •COOH (M-45): The entire carboxylic acid group can be lost as a radical, leaving the pyrazole ring cation.[12] This is often a very prominent peak.

-

Decarboxylation (Loss of CO₂): In negative ion mode ESI-MS/MS of the [M-H]⁻ ion, the most common fragmentation is the neutral loss of CO₂ (44 Da), which is highly characteristic of carboxylic acids.

-

Pyrazole Ring Fragmentation: The pyrazole ring itself can fragment, although this often requires higher energy. The patterns depend on the substituents present on the ring.[13]

Experimental Protocol: HRMS (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid (for positive mode) or ammonium hydroxide (for negative mode) to aid ionization.

-

Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap) at a low flow rate (5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

-

Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and use the instrument's software to calculate the elemental composition, comparing it against the expected formula.

Conclusion

The structural elucidation of pyrazole carboxylic acids is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. NMR provides the definitive carbon-proton framework, IR rapidly confirms the presence of key functional groups, and MS validates the molecular weight and elemental composition while offering clues to the molecule's stability and structure through fragmentation. By following the logical workflows and validated protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently and accurately characterize these vital heterocyclic compounds, accelerating the pace of discovery and innovation.

References

-

Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. Semantic Scholar. Available at: [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. IntechOpen. Available at: [Link]

-

1H-pyrazole-4-carboxylic acid, 3-methyl-5-(2-oxopropyl)-1-phenyl- - Optional[13C NMR]. SpectraBase. Available at: [Link]

-

13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. ResearchGate. Available at: [Link]

-

Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Journal of Chemical Research. Available at: [Link]

-

The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. Available at: [Link]

-

Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate. Available at: [Link]

-

Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. ACS Publications. Available at: [Link]

-

The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State. ResearchGate. Available at: [Link]

-

Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. Available at: [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. Available at: [Link]

-

Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. Available at: [Link]

-

13C Chemical Shifts. University of Potsdam. Available at: [Link]

-

1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available at: [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

-

1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

IR: carboxylic acids. University of Calgary. Available at: [Link]

-

Mass Spectrometry Fragmentation Patterns. Science Ready. Available at: [Link]

-

What peaks would indicate a carboxylic acid in IR spectroscopy?. TutorChase. Available at: [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

-

Interpreting Infrared Spectra. Specac Ltd. Available at: [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

-

The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. tutorchase.com [tutorchase.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

Whitepaper: A Technical Guide to Unlocking the Biological Potential of Novel Pyrazole Compounds

Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern drug discovery.[1][2] First synthesized in 1883, its derivatives have proven to be a rich source of therapeutic agents, demonstrating a remarkable breadth of biological activities.[1][3][4] The structural versatility and synthetic accessibility of the pyrazole nucleus have allowed medicinal chemists to craft molecules with finely tuned pharmacological profiles.[4] This is evidenced by the integration of the pyrazole motif into several FDA-approved drugs, such as the anti-inflammatory agent Celecoxib (a COX-2 inhibitor), the anti-obesity drug Rimonabant, and Sildenafil for erectile dysfunction.[1][2] These successes underscore the therapeutic relevance of pyrazole-based molecules and fuel the ongoing exploration for novel compounds with enhanced efficacy and selectivity.[1]

This guide provides a comprehensive framework for researchers and drug development professionals aimed at exploring the biological potential of novel pyrazole compounds. It moves beyond simple protocols to explain the causal relationships behind experimental choices, offering a self-validating system for investigation from initial synthesis to preclinical evaluation.

Chapter 1: Rational Design & Synthesis of Novel Pyrazole Libraries

The journey to a successful drug candidate begins with the strategic design and synthesis of a diverse yet targeted chemical library. The pyrazole scaffold offers a unique template that can be extensively decorated to modulate its physicochemical and pharmacological properties.

Synthetic Strategies: Building the Core

The construction of the pyrazole ring is a well-established field, with several robust methods available. The choice of synthetic route is critical, as it dictates the substitution patterns achievable and the overall efficiency of the library synthesis.

-

Cyclocondensation Reactions: This is the most traditional and widely used method. It typically involves the reaction of a 1,3-difunctional compound (like a 1,3-diketone or an α,β-unsaturated ketone) with hydrazine or its derivatives.[2] The Knorr pyrazole synthesis is a classic example of this approach. The primary advantage is the straightforward access to a wide range of substituted pyrazoles by varying the starting materials.[2]

-

1,3-Dipolar Cycloadditions: This method offers excellent control over regioselectivity and is particularly useful for synthesizing more complex pyrazole structures.

-

Multi-Component Reactions (MCRs): MCRs have gained prominence due to their efficiency, allowing the synthesis of complex molecules in a single step from three or more starting materials.[2][3] This approach is highly valuable for rapidly generating diverse libraries of pyrazole derivatives for high-throughput screening.[3]

Caption: A generalized workflow for the synthesis and validation of novel pyrazole compounds.

The Role of Computational Chemistry

Before committing to extensive synthetic work, computational tools can provide invaluable insights to guide the design process.[5]

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models can predict the biological activity of designed compounds based on their physicochemical properties, helping to prioritize which derivatives to synthesize.

-

Molecular Docking: This technique predicts the preferred binding mode of a pyrazole derivative to a specific biological target, such as an enzyme's active site.[5][6] This is crucial for designing compounds with high affinity and selectivity, for instance, in developing kinase inhibitors.[6][7]

-

Density Functional Theory (DFT): DFT calculations provide deep insights into the electronic structure and reactivity of pyrazole molecules, which helps in understanding their antioxidant potential and stability.[5][8]

Chapter 2: A Comprehensive Biological Evaluation Workflow

Once a library of novel pyrazole compounds has been synthesized and characterized, a systematic evaluation of their biological activity is required. The following workflow represents a robust, multi-tiered approach to identify and validate promising candidates.

Caption: A systematic pipeline for evaluating the biological potential of pyrazole derivatives.

In Vitro Cytotoxicity Assessment: The MTT Assay

A primary area of interest for pyrazole derivatives is their potential as anticancer agents.[7][9] The MTT assay is a robust and widely adopted colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.[10][11]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[11][12]

-

Compound Treatment: Prepare serial dilutions of the novel pyrazole compounds in the appropriate cell culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[13]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator. The duration is critical; it must be long enough to allow the compound to exert its effect but not so long that control cells become over-confluent.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Data Presentation: Sample Cytotoxicity Data

| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference Drug (Doxorubicin) IC₅₀ (µM) |

| PYR-001 | A549 (Lung) | 8.5 ± 0.7 | 21.3 ± 2.5 |

| PYR-002 | A549 (Lung) | > 50 | 21.3 ± 2.5 |

| PYR-003 | MCF-7 (Breast) | 5.2 ± 0.4 | 24.7 ± 3.2[10] |

| PYR-004 | HepG2 (Liver) | 7.1 ± 0.9 | 24.7 ± 3.2[10] |

Data are hypothetical examples for illustrative purposes.

Target-Specific Mechanistic Assays

Compounds that demonstrate potent cytotoxicity (e.g., IC₅₀ < 10 µM) must be further investigated to determine their mechanism of action. Many pyrazole derivatives function as kinase inhibitors, which are critical regulators of cell signaling pathways implicated in cancer.[7]

-

Enzymatic Assays: The direct inhibitory effect of a compound on a specific kinase (e.g., EGFR, VEGFR-2) can be quantified using in vitro enzymatic assays.[7][11] These experiments measure the enzyme's activity in the presence of varying concentrations of the pyrazole compound to determine an enzymatic IC₅₀ value.

-

Cell Cycle Analysis: Flow cytometry can be used to determine if the compound induces cell cycle arrest at a particular phase (e.g., G2/M), which is a common mechanism for anticancer drugs.[10][12]

-

Apoptosis Assays: Assays to detect apoptosis (programmed cell death), such as Annexin V/PI staining, can confirm if the compound's cytotoxic effect is due to the induction of this specific cell death pathway.[10][12]

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyrazole derivative.

Evaluating Other Biological Activities

Beyond cancer, pyrazoles exhibit a wide range of pharmacological effects.[2][3][14]

-

Anti-inflammatory Activity: Derivatives can be tested for their ability to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2) in vitro.[15][16] Promising compounds can then be evaluated in vivo using models like the carrageenan-induced rat paw edema assay.[14]

-

Antimicrobial and Antifungal Activity: The minimum inhibitory concentration (MIC) of novel pyrazoles can be determined against various bacterial and fungal strains.[1]

-

Neuroprotective Activity: Compounds can be assessed for their ability to protect neuronal cells from damage, for example, by measuring their effect on pro-inflammatory cytokines like IL-6 in microglial cells.[17]

Chapter 3: Advanced Models and In Vivo Validation

Promising candidates from in vitro studies must be validated in more complex biological systems that better mimic human physiology.

Advanced 3D Culture Models

Three-dimensional (3D) cell culture models, such as tumor spheroids, bridge the gap between 2D cell monolayers and in vivo tumors.[18][19] They better replicate the cell-cell interactions and diffusion gradients of a real tumor microenvironment, providing a more predictive test of a compound's efficacy.[18]

Preclinical In Vivo Evaluation

The ultimate preclinical test of a compound's potential involves animal models.

-

Xenograft Models: For anticancer agents, human tumor cells are implanted into immunocompromised mice. The effect of the pyrazole compound on tumor growth, animal survival, and potential toxicity is then monitored over time.[20]

-

Pharmacokinetic (PK) and Toxicological Studies: These studies are essential to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME) by the body, and to establish a safe dosage range for further studies.

Chapter 4: Data Interpretation and Future Directions

Structure-Activity Relationship (SAR) Analysis

SAR is a critical process where the biological activity data from the synthesized library is correlated with the specific structural features of the compounds.[3][18] For example, analysis might reveal that adding an electron-withdrawing group at a specific position on the pyrazole ring consistently increases anticancer activity, while a bulky group at another position diminishes it.[18] This knowledge is crucial for the iterative process of lead optimization.

Lead Optimization and Future Outlook

The insights gained from SAR studies guide the next phase of synthesis, where chemists design and create a new, more focused generation of compounds to improve potency, selectivity, and drug-like properties. The continuous cycle of design, synthesis, and testing is the engine of drug discovery. The versatility of the pyrazole scaffold ensures that it will remain a highly valuable and "privileged" structure in the search for new medicines for years to come.[4]

References

- Hamad, A. A., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Review and Letters, 8, 867-882.

-

Aggarwal, N., & Kumar, R. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7338. [Link]

-

Al-Ostath, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines, 10(5), 1124. [Link]

-

Kumar, A., et al. (2015). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 7(1), 2-10. [Link]

-

Singh, S., et al. (2022). Multi-step Synthesis of Novel Pyrazole Derivatives as Anticancer Agents. Polycyclic Aromatic Compounds. [Link]

-

Wang, Z., et al. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 23(10), 2465. [Link]

-

Anonymous. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Naturalista Campano, 28(1), 3238-3252. [Link]

-

Li, Y., et al. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2320491. [Link]

-

Sharma, S., et al. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry, 41(10), 3743-3761. [Link]

-

Hamad, A. A., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. Chemical Review and Letters. [Link]

-

de Oliveira, R. B., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. International Journal of Molecular Sciences, 23(21), 13532. [Link]

-

Tighadouini, S., et al. (2017). Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives. Journal of Saudi Chemical Society, 22(6). [Link]

-

Hassan, A. S., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(16), 10895–10912. [Link]

-

Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Pharmaceutical Research, 13(5), 1-15. [Link]

-

Kumar, M., et al. (2020). In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. Journal of Organic and Pharmaceutical Chemistry, 16(2), 1-10. [Link]

-

Çakmak, O., et al. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega, 8(34), 30978–30990. [Link]

-

de Oliveira, R. B., et al. (2023). Bioactivity of Novel Pyrazole-Thiazolines Scaffolds against Trypanosoma cruzi: Computational Approaches and 3D Spheroid Model on Drug Discovery for Chagas Disease. Pharmaceuticals, 16(2), 163. [Link]

-

Hassan, A. S., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(16), 10895-10912. [Link]

-

Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(15), 5871. [Link]

-

Christodoulou, M. S., et al. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Medicinal Chemistry, 8(5), 779-788. [Link]

-

Carradori, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3743. [Link]

-

Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry, 8(5), 779-88. [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. eurasianjournals.com [eurasianjournals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. jocpr.com [jocpr.com]

- 14. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

An In-Depth Technical Guide: Initial Bioactivity Screening of 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid

Introduction: Rationale for Screening a Privileged Scaffold

The pyrazole ring is a five-membered heterocyclic motif that has firmly established itself as a "privileged scaffold" in modern medicinal chemistry.[1] Its unique structural and electronic properties, including its ability to act as a versatile bioisosteric replacement and its synthetic accessibility, have led to its incorporation into a multitude of clinically approved drugs targeting a wide array of diseases.[2][3] Pyrazole derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[4][5][6]

The compound of interest, 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid, presents a compelling case for initial bioactivity screening. Its structure combines three key pharmacophoric features:

-

The 1H-pyrazole core: A proven framework for potent biological interactions, particularly as inhibitors of protein kinases.[2]

-

A 4-hydroxyphenyl (phenol) group: Capable of forming critical hydrogen bonds within enzyme active sites or receptor binding pockets.

-

A 5-carboxylic acid group: Provides a key ionic interaction point and can significantly influence solubility and pharmacokinetic properties.

This guide provides a comprehensive, field-proven framework for conducting the initial stages of bioactivity screening for this compound, designed for researchers and drug development professionals. Our approach is hierarchical, beginning with computational predictions to build a testable hypothesis, followed by foundational in vitro assays to establish a baseline toxicity profile, and culminating in targeted primary screens to identify potential mechanisms of action.

Part 1: Foundational Profiling: In Silico and Physicochemical Characterization

Expertise & Causality: Before committing resources to wet-lab experiments, a robust in silico evaluation is essential. This computational pre-screening serves two primary purposes: first, to predict potential biological targets based on structural similarity to known active compounds, and second, to forecast the compound's "drug-likeness" by evaluating its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[7][8] This predictive step allows for a more rational design of subsequent in vitro assays, focusing on the most probable mechanisms of action and identifying potential liabilities early in the discovery process.[9]

Workflow for In Silico Bioactivity Prediction

The computational workflow integrates several methodologies to construct a comprehensive profile of the compound's potential.[10][11]

Caption: In silico prediction workflow for novel compounds.

Predicted Physicochemical and Bioactivity Profile

This table summarizes the kind of data generated from the in silico analysis. The values presented here are illustrative examples based on the known properties of similar scaffolds.

| Parameter | Predicted Value/Classification | Implication for Screening |

| Molecular Weight | 204.18 g/mol [12][13] | Compliant with Lipinski's Rule of 5 (<500) |

| LogP | ~1.5 - 2.5 | Indicates good membrane permeability potential |

| Hydrogen Bond Donors | 3 | Compliant with Lipinski's Rule of 5 (≤5) |

| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's Rule of 5 (≤10) |

| Predicted Targets | Tyrosine Kinases, Carbonic Anhydrases, COX enzymes | Guides selection of primary enzyme inhibition assays[14] |

| hERG Inhibition | Low Probability | Reduced risk of cardiotoxicity |

| Mutagenicity (AMES) | Low Probability | Favorable early safety profile |

Part 2: Primary Screening I: General Cytotoxicity Assessment

Expertise & Causality: The first and most critical wet-lab experiment is to determine the compound's inherent cytotoxicity. A compound that indiscriminately kills all cells will appear as a "hit" in many functional assays, leading to false positives and wasted resources. By establishing the concentration range at which the compound affects general cell viability, we can define a safe therapeutic window for subsequent target-specific assays. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of cells, which serves as a proxy for cell viability.[15][16] It relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[17][18]

Experimental Protocol: MTT Cell Viability Assay

This protocol is designed for assessing cytotoxicity in an adherent cancer cell line (e.g., A549 lung carcinoma), a common starting point for screening compounds with potential anticancer activity.[6]

Materials:

-

A549 cells

-

DMEM media with 10% FBS, 1% Penicillin-Streptomycin

-

96-well flat-bottom plates

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in sterile PBS)[19]

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Test Compound: this compound, dissolved in DMSO to a 10 mM stock.

Step-by-Step Methodology:

-

Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium, ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells should be kept constant and non-toxic (e.g., ≤0.5%).

-

Controls: Include wells with cells treated with vehicle (medium + 0.5% DMSO) as a negative control and wells with a known cytotoxic agent (e.g., Doxorubicin) as a positive control. Also include wells with medium only for background subtraction.[19]

-

-

Incubation: Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for 48 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). Incubate for another 4 hours at 37°C.[18] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[15]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Part 3: Primary Screening II: Target-Focused Bioassays

Expertise & Causality: Guided by our in silico predictions and the established bioactivity of the pyrazole scaffold, we now move to target-specific assays.[2][20] The goal is to identify direct molecular interactions. We will focus on two high-probability target classes: protein kinases and G-protein coupled receptors (GPCRs). An enzyme inhibition assay will directly measure the compound's effect on enzymatic activity, while a receptor binding assay will quantify its affinity for a specific receptor.[21][22]

Workflow for Target-Focused Assays

Caption: Workflow for primary target-based screening.

Protocol 1: Generic Tyrosine Kinase Inhibition Assay